Ethyl 3-amino-4,4-difluorobut-2-enoate is a fluorinated amino acid derivative with the molecular formula and a molecular weight of approximately 165.14 g/mol. It features a double bond between the second and third carbon atoms, along with two fluorine substituents on the fourth carbon. This compound is identified by its CAS number 81982-54-9 and has been studied for its potential applications in pharmaceuticals and organic synthesis .
A specific synthesis pathway involves reacting ethyl 4,4-difluoroacetoacetate with ammonium acetate in methanol, yielding ethyl 3-amino-4,4-difluorobut-2-enoate with a yield of approximately 65% .
Further studies would be necessary to elucidate the specific biological effects of this compound.
Ethyl 3-amino-4,4-difluorobut-2-enoate can be synthesized through several methods:
Ethyl 3-amino-4,4-difluorobut-2-enoate holds potential applications in:
The compound's unique fluorination may enhance its efficacy in these applications compared to non-fluorinated analogs.
Further research is needed to determine specific interactions for this compound.
Several compounds share structural similarities with ethyl 3-amino-4,4-difluorobut-2-enoate. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate | 498583-09-8 | 0.95 | Contains trifluoromethyl group instead of difluoro |
Methyl 3-amino-4,4,4-trifluorobut-2-enoate | 107638-19-7 | 0.91 | Methyl group instead of ethyl |
Ethyl 4,4,4-trifluoro-3-(methylamino)but-2-enoate | 121303-76-2 | 0.88 | Different substitution pattern on nitrogen |
These compounds are notable for their variations in fluorination and substitution patterns, which may influence their chemical reactivity and biological activity compared to ethyl 3-amino-4,4-difluorobut-2-enoate.